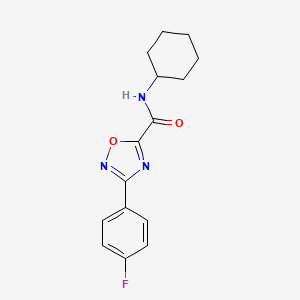

![molecular formula C20H22N2O3 B5295119 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide](/img/structure/B5295119.png)

1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. It was first synthesized in 1994 by British Biotech Pharmaceuticals and has since been used as a research tool in various scientific fields, including cancer research, cardiovascular disease, and inflammation.

Wirkmechanismus

1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide inhibits MMP activity by binding to the active site of the enzyme and preventing it from degrading the extracellular matrix. MMPs require a zinc ion in their active site for catalytic activity, and 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide chelates this zinc ion, thereby inhibiting enzyme activity.

Biochemical and Physiological Effects:

1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of MMP activity, reduction of tumor growth and metastasis, reduction of atherosclerosis, and reduction of inflammation. 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide is its specificity for MMPs, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has relatively low potency compared to other MMP inhibitors, and its use may be limited by its toxicity and poor pharmacokinetics.

List of

Zukünftige Richtungen

1. Development of more potent MMP inhibitors with improved pharmacokinetics and reduced toxicity.

2. Investigation of the role of MMPs in other diseases, such as neurodegenerative disorders and fibrosis.

3. Development of combination therapies using MMP inhibitors and other anti-cancer drugs to improve efficacy.

4. Investigation of the role of MMPs in the immune system and their potential as targets for immunotherapy.

5. Development of MMP inhibitors with improved selectivity for specific MMP isoforms.

6. Investigation of the role of MMPs in wound healing and tissue regeneration.

7. Development of MMP inhibitors with improved bioavailability for oral administration.

8. Investigation of the role of MMPs in aging and age-related diseases.

9. Development of MMP inhibitors with improved ability to penetrate the blood-brain barrier for the treatment of neurological disorders.

10. Investigation of the potential of MMP inhibitors as anti-viral agents.

Synthesemethoden

The synthesis of 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide involves several steps, starting with the reaction of 3-hydroxybenzoic acid with benzyl bromide to form 3-benzyloxybenzoic acid. This compound is then reacted with piperidine-4-carboxylic acid to produce the desired product, 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide. The final compound is obtained after purification through column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and inflammation. In cancer research, 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has been shown to inhibit the activity of MMPs, which are enzymes involved in tumor invasion and metastasis. MMPs degrade the extracellular matrix, allowing cancer cells to invade and spread to other tissues. By inhibiting MMP activity, 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide may prevent cancer cells from spreading and improve the efficacy of chemotherapy.

In cardiovascular disease, MMPs play a role in the development of atherosclerosis, the buildup of plaque in arteries that can lead to heart attack and stroke. 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has been shown to reduce the development of atherosclerosis in animal models by inhibiting MMP activity.

Inflammation is also associated with MMP activity, and 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has been shown to reduce inflammation in animal models of arthritis and colitis.

Eigenschaften

IUPAC Name |

1-(3-phenylmethoxybenzoyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c21-19(23)16-9-11-22(12-10-16)20(24)17-7-4-8-18(13-17)25-14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2,(H2,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLVSYUXSGGJGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Phenylmethoxybenzoyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

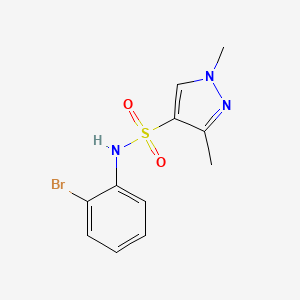

![N-cyclopropyl-7-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5295064.png)

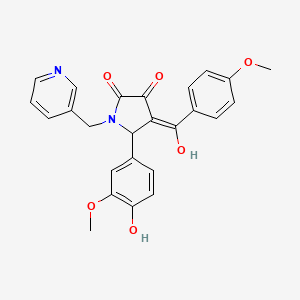

![3,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5295067.png)

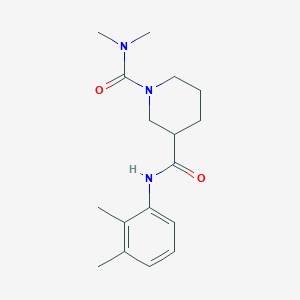

![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)

![7-methyl-3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5295083.png)

![N-[3-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5295092.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5295099.png)

![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)

![N-[4-(allyloxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B5295111.png)

![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)

![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)